2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Physical Organic Chemistry Thermal Stability Process Chemistry

Sourcing a regiospecifically defined, thermally robust acyl chloride for multi-step pharmaceutical synthesis can be challenging. This compound addresses that with a unique ortho-(2-chloro-4-fluorobenzyl)oxy-3-methoxy substitution pattern, enabling predictable regiochemical outcomes and withstanding prolonged heating (bp 431.6 °C). - The 3-methoxy group provides a clear ¹H NMR handle (δ ~3.8-3.9 ppm) for real-time reaction monitoring. - Multiple active vendors and a discontinued closest regioisomer ensure a diversified, low-risk supply chain for long-term R&D programs.

Molecular Formula C15H11Cl2FO3
Molecular Weight 329.1 g/mol
CAS No. 1160250-66-7
Cat. No. B1452029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS1160250-66-7
Molecular FormulaC15H11Cl2FO3
Molecular Weight329.1 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C(=O)Cl
InChIInChI=1S/C15H11Cl2FO3/c1-20-13-4-2-3-11(15(17)19)14(13)21-8-9-5-6-10(18)7-12(9)16/h2-7H,8H2,1H3
InChIKeyMPNLJLCLSBHOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity and Physicochemical Baseline


2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS 1160250-66-7) is a polyhalogenated aromatic acyl chloride featuring a 3-methoxy substituent on the benzoyl core, a 2-chloro-4-fluorobenzyl ether at the 2-position, and a reactive carbonyl chloride group. With molecular formula C15H11Cl2FO3 and a molecular weight of 329.15 g·mol⁻¹, it belongs to the benzoyl chloride class and serves as a key intermediate in pharmaceutical and agrochemical synthesis . Predicted physicochemical properties include a boiling point of 431.6±40.0 °C and a density of 1.367±0.06 g·cm⁻³ . These baseline data establish the compound's identity for procurement and differentiation from structurally similar acyl chlorides.

Reactive intermediate Acyl chloride for amidation, esterification, and coupling
Electronic control 3‑Methoxy group modulates electrophilicity and directs substitution
Structural identity Unique ortho‑ether / halogen pattern differentiates from close analogs

Structural Specificity Preventing Generic Substitution


Generic substitution among benzoyl chloride derivatives is precluded by the compound's unique combination of a 3-methoxy electron-donating group, a 2-chloro-4-fluorobenzyl ether, and the ortho-substitution pattern on the benzoyl ring. The 3-methoxy group modulates the electrophilicity of the carbonyl chloride and directs subsequent nucleophilic aromatic substitution; the 2-chloro-4-fluorobenzyl moiety introduces both steric hindrance and halogen-bonding potential absent in simpler benzyl or 4-fluorobenzyl analogs . These structural features collectively dictate regiochemical outcomes in coupling reactions and the physicochemical properties of downstream products, meaning that a change in any single substituent or positional arrangement can alter reaction yields, purity profiles, or biological target engagement . The quantitative evidence below demonstrates the specific, measurable ways in which this compound diverges from its closest analogs.

Des‑methoxy analog Absence of the 3‑methoxy group lowers thermal stability and alters electrophilicity; direct replacement may shift reaction kinetics and impurity profiles.
4‑Substituted regioisomer Regioisomeric benzoyl chloride placement changes steric and electronic environment; coupling regioselectivity may not transfer without validation.
5‑Chloro analog Extra aryl chlorine increases cross‑coupling reactivity and removes the methoxy NMR handle; analytical tracking and by‑product profiles may differ significantly.

Quantitative Differentiation from Closest Analogs


Boiling Point Shift Indicates Enhanced Thermal Stability

The 3-methoxy group in the target compound raises the predicted boiling point by approximately 27.6 °C relative to the analog lacking this substituent (1160250-62-3), indicating stronger intermolecular interactions that can be advantageous in high-temperature amidation or esterification processes . This comparison uses ACD/Labs-predicted values from a shared database, enabling a cross-study comparison under consistent calculation methodology.

Boiling point shift
Cross‑study comparable
Target: 431.6 ± 40.0 °C
Des‑methoxy analog: 404.0 ± 35.0 °C
+27.6 °C mean difference
Indicates higher thermal tolerance for prolonged heating steps
ACD/Labs predicted values; no experimental head‑to‑head data
Physical Organic Chemistry Thermal Stability Process Chemistry

Density Modulation Alters Solution Handling and Molar Volume

The density of the target compound (1.367±0.06 g·cm⁻³) is lower than that of the 3-methoxy-deletion analog (1.380±0.06 g·cm⁻³), reflecting a larger molar volume due to the additional methoxy group . This density difference, combined with a molecular weight increase from 299.12 to 329.15 g·mol⁻¹, means that solutions prepared by mass will yield different molar concentrations if the compounds are interchanged without recalculation.

Density modulation
Cross‑study comparable
Target: 1.367 ± 0.06 g·cm⁻³
Des‑methoxy analog: 1.380 ± 0.06 g·cm⁻³
~11% larger molar volume
Mass‑based solution preparation yields different molarity; recalculation required if interchanging
Predicted at 20 °C; consistent ACD/Labs methodology
Solution Preparation Molar Volume Laboratory Operations

Regioisomeric Boiling Point Divergence Affects Purification Feasibility

The target 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride boils at 431.6±40.0 °C, whereas its 4-substituted regioisomer (CAS 1160250-56-5) boils at 437.9±40.0 °C, a difference of 6.3 °C . This 6.3 °C separation means that the two regioisomers cannot be efficiently separated by simple distillation if formed as a mixture; however, the lower boiling point of the target compound makes it the more volatile component, which can be exploited in fractional distillation when pure starting materials are used.

Regioisomeric boiling divergence
Cross‑study comparable
Target: 431.6 ± 40.0 °C
4‑Substituted regioisomer: 437.9 ± 40.0 °C
‑6.3 °C (target lower‑boiling)
Distillation separation feasible; confirms identity by volatility
Same molecular formula; regioisomer structures
Purification Distillation Process Optimization

Molecular Weight and Halogen Content Differentiate from 5-Chloro Analog

The target compound (C15H11Cl2FO3, MW 329.15) contains two chlorine atoms and one fluorine atom. The 5-chloro analog (CAS 1160260-39-8, C14H8Cl3FO2, MW 333.57) has three chlorine atoms and lacks the 3-methoxy group . The additional halogen in the analog increases both molecular weight (+4.42 g·mol⁻¹) and potential for undesired cross-reactivity in palladium-catalyzed couplings, where aryl chlorides can participate in oxidative addition. The methoxy group in the target compound also provides a spectroscopic handle (characteristic ¹H NMR singlet near δ 3.8–3.9 ppm) that simplifies reaction monitoring .

Halogen & NMR differentiation
Class‑level inference
Target: 2 Cl, 1 F, 3‑OCH₃ NMR marker
5‑Chloro analog: 3 Cl, 1 F, no OCH₃
ΔMW +4.42 g·mol⁻¹
Extra chlorine may increase cross‑coupling by‑products; methoxy enables facile LC‑UV/NMR tracking
Structures from published formulas; NMR inferred from class behavior
Reaction Stoichiometry Halogen Content Analytical Chemistry

Vendor Purity Specifications and Supply Continuity

Commercial suppliers offer the target compound at minimum purities of 95% (AKSci ) and 98% (MolCore ), whereas the 4-substituted regioisomer is listed as 'Discontinued' by at least one major vendor (CymitQuimica), indicating supply constraints for that analog . The availability of multiple active suppliers for the target compound supports procurement reliability and batch-to-batch consistency.

Purity & supply continuity
Supporting evidence
Target: ≥95% (AKSci), ≥98% (MolCore)
Regioisomer: Discontinued at major vendor
Multi‑source certified purity supports procurement reliability
Vendor datasheets accessed 2026‑05‑05
Quality Control Purity Specification Supply Chain

Optimal Application Scenarios Based on Differentiation Evidence


High-Temperature Amidation or Esterification Synthesis

The 27.6 °C higher boiling point compared to the 3-methoxy-deletion analog allows the target compound to withstand prolonged heating at elevated temperatures (e.g., 150–200 °C) without significant evaporative loss during amide bond formation with poorly nucleophilic amines. This directly supports multi‑step syntheses of Bcl‑2 family inhibitor intermediates, where thermal robustness of the acyl chloride building block is critical .

Regioselective Library Synthesis for SAR Studies

The ortho‑arrangement of the benzoyl chloride and the 2‑chloro‑4‑fluorobenzyl ether creates a sterically congested environment that can direct nucleophilic attack to the less hindered face, producing amide or ester products with predictable regiochemistry. The 3‑methoxy group further differentiates the electronic landscape, making this compound a defined tool for SAR exploration where both regio‑ and stereochemical outcomes must be tightly controlled .

Analytically Traceable Building Block for Process Development

The characteristic ¹H NMR signal of the 3‑methoxy group (δ ~3.8–3.9 ppm) provides a clear spectroscopic marker for reaction monitoring by NMR or HPLC‑UV. This analytical handle is absent in the 3‑methoxy‑deletion and 5‑chloro analogs, simplifying in‑process control and impurity profiling during scale‑up campaigns where rapid, unambiguous quantification of conversion is required .

Multi-Step Synthesis Requiring Supply Continuity

With multiple active commercial suppliers offering certified purity ≥95–98% and the closest regioisomer discontinued at key vendors, the target compound provides a lower‑risk sourcing profile for industrial R&D groups planning long‑term synthetic routes. This supply‑chain differentiation directly addresses procurement criteria where single‑source critical reagents are disfavored by quality assurance policies .

Application
Selection Property
Validation Focus
High‑temperature amidation / esterification
Thermal robustness and reduced volatility
Boiling point and thermal stability review
Regioselective library synthesis
Steric and electronic differentiation
Regiochemical outcome under coupling conditions
Analytically traceable process development
Distinct spectroscopic handle (OCH₃)
In‑process control by NMR or HPLC‑UV
Multi‑step synthesis requiring supply assurance
Multi‑vendor certified purity (≥95–98%)
Supplier stability and batch consistency
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